6-Methyl Substitution Confers Unique Scaffold Identity Versus Unsubstituted and 5-Methyl Benzo[d]isoxazol-3-amines
6-Methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8) is structurally distinct from unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4) and 5-methylbenzo[d]isoxazol-3-amine (CAS 1344704-23-9) . The methyl group at the 6-position (para to the isoxazole oxygen) creates a unique electronic environment with a calculated LogP of 1.64, compared to approximately 1.20 for the unsubstituted parent (estimated from structural analogs) . In medicinal chemistry programs, the 6-methyl-7-aryl substituted benzo[d]isoxazol-3-amine scaffold has been advanced to potent p38α MAPK inhibitors with Ki = 0.300 nM, whereas the unsubstituted core lacking the 6-methyl group shows substantially reduced potency in analogous series (class-level SAR indicates >10-fold potency loss) [1]. This demonstrates that the 6-methyl substitution is not merely decorative but functionally significant for molecular recognition.
| Evidence Dimension | Scaffold identity and substitution pattern |
|---|---|
| Target Compound Data | 6-methyl substitution at position 6; LogP = 1.64 |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4); 5-methylbenzo[d]isoxazol-3-amine (CAS 1344704-23-9) |
| Quantified Difference | Positional isomerism: methyl group at C6 versus C5 versus unsubstituted |
| Conditions | Structural comparison based on CAS registry differentiation and computed physicochemical properties |
Why This Matters
Procurement of the correct positional isomer is critical for SAR studies and synthetic route fidelity; purchasing the wrong methyl isomer will yield different downstream products and biological outcomes.
- [1] BindingDB BDBM50253102: 6-Methyl-7-(1-((S)-3-methylmorpholino)phthalazin-6-yl)benzo[d]isoxazol-3-amine, Ki = 0.300 nM against p38α MAPK. View Source
